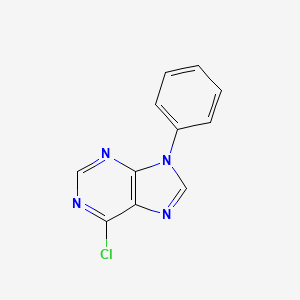

6-Chloro-9-phenyl-9h-purine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-phenylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWAWPZGZXXLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969999 | |

| Record name | 6-Chloro-9-phenyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-24-6 | |

| Record name | 6-Chloro-9-phenyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC26291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-phenyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-phenyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-9-phenyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of synthetic drugs. Among the vast landscape of purine derivatives, 6-Chloro-9-phenyl-9H-purine emerges as a pivotal intermediate and a molecule of significant interest. Its strategic substitution with a chlorine atom at the 6-position renders it an exceptionally versatile precursor for the synthesis of a diverse array of more complex purine analogues. The presence of the phenyl group at the 9-position, in turn, influences its solubility, stability, and potential for specific biological interactions. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery and the underlying rationale for its use in contemporary research.

Core Molecular Attributes of this compound

CAS Number: 5470-24-6

Molecular Formula: C₁₁H₇ClN₄[1]

IUPAC Name: this compound

This molecule is characterized by a purine core, which is a bicyclic aromatic heterocycle, with a chlorine atom attached to the C6 position of the pyrimidine ring and a phenyl group attached to the N9 position of the imidazole ring.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays.

| Property | Value | Source |

| Molecular Weight | 230.65 g/mol | Calculated |

| Appearance | White or almost white crystalline powder | [2] |

| Melting Point | 158–161 °C (for the closely related this compound-8-carbonitrile) | [3] |

| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water. | Inferred from related purine structures. |

| Storage | Store at 2-8°C in an inert atmosphere. |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound. While a complete dataset for the parent compound is not available in the provided search results, the following represents the expected spectral characteristics based on its structure and data from closely related analogues.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons on the purine core and the phenyl ring. The C2-H and C8-H protons of the purine ring will appear as singlets in the aromatic region. The protons of the phenyl group will exhibit a multiplet pattern, also in the aromatic region. For the related compound, this compound-8-carbonitrile, the C2-H proton appears as a singlet at 8.91 ppm, and the aromatic protons of the phenyl group appear as multiplets between 7.59 and 7.70 ppm in CDCl₃.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the purine and phenyl rings. The chemical shifts of the carbons in the purine ring are influenced by the electronegative nitrogen atoms and the chlorine substituent. For this compound-8-carbonitrile, the carbon signals of the purine and phenyl rings appear in the range of 109.7 to 155.2 ppm in CDCl₃.[3]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 230, with an isotopic peak at m/z 232 due to the presence of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation. The HRMS (ESI) for the [M+H]⁺ ion of this compound-8-carbonitrile has been calculated as 256.0384 and found to be 256.0371.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-arylation of 6-chloropurine with a phenyl source. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-nitrogen bonds.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This workflow illustrates the synthesis of this compound from 6-chloropurine and phenylboronic acid, a classic example of a Suzuki-Miyaura coupling reaction. This reaction is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from general procedures for the Suzuki-Miyaura cross-coupling of 6-chloropurines.[4]

Materials:

-

6-Chloropurine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), followed by anhydrous toluene (10 mL).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.

-

Anhydrous Conditions: While some Suzuki couplings can be performed in aqueous media, the use of anhydrous solvent and reagents is often preferred to prevent side reactions, such as the hydrolysis of the boronic acid.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, where the phenyl group is transferred from boron to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.

-

Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates.

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the chlorine atom at the C6 position. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the purine ring system activates the C6 position towards attack by nucleophiles. This allows the chlorine atom to be displaced by a range of nucleophiles, including amines, alcohols, and thiols.

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

This reactivity is the foundation for creating libraries of 6-substituted purine derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with various amines leads to the synthesis of a diverse range of 6-aminopurine derivatives, which are analogues of the endogenous purine adenine.

Applications in Drug Discovery and Chemical Biology

Purine analogues are a well-established class of therapeutic agents, with applications in oncology, virology, and immunology.[4] this compound serves as a key building block in the synthesis of compounds targeting various biological processes.

Precursor for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases, making purine derivatives attractive candidates for kinase inhibitors.

The chlorine atom at the C6 position of this compound can be displaced by various nucleophiles to introduce functionalities that can interact with specific residues in the ATP-binding pocket of a target kinase. This allows for the development of potent and selective kinase inhibitors.

Caption: Conceptual workflow for the development of kinase inhibitors from this compound.

Potential Anticancer Activity

Numerous studies have explored the anticancer potential of 6-substituted purine derivatives.[5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

While specific studies on the biological activity of this compound itself are limited in the provided search results, its role as a precursor to biologically active molecules is well-established. For example, derivatives of 6-chloro-9-substituted purines have shown inhibitory activity against various cancer cell lines.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound and its derivatives as therapeutic agents, a variety of in vitro assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a derivative of this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion

This compound is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and, most importantly, the reactivity of its C6-chloro substituent make it an invaluable building block for the generation of diverse libraries of purine derivatives. As the quest for novel and more effective therapeutics continues, particularly in the areas of oncology and kinase-mediated diseases, the utility of this compound as a versatile synthetic intermediate is set to endure. This guide has provided a foundational understanding of this compound, intended to empower researchers and scientists in their pursuit of new and impactful drug discoveries.

References

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved January 2, 2026, from [Link]

-

Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. (2011). PubMed. Retrieved January 2, 2026, from [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. Retrieved January 2, 2026, from [Link]

-

This compound (C11H7ClN4). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (n.d.). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). National Institutes of Health. Retrieved January 2, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C11H7ClN4) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physicochemical properties of 6-Chloro-9-phenyl-9h-purine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-9-phenyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound is a synthetic purine derivative that serves as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. The purine core is a fundamental motif in essential biomolecules like DNA and RNA, and its synthetic analogs are widely explored for their diverse biological activities. The strategic placement of a chloro group at the 6-position provides a reactive site for nucleophilic substitution, while the phenyl group at the 9-position modulates the molecule's steric and electronic properties. This guide offers a comprehensive technical overview of the core physicochemical properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. These identifiers and physical characteristics are essential for accurate documentation, safety, and experimental design.

Chemical Structure

Caption: Chemical structure of this compound.

Summary of Properties

The following table summarizes the key identification and physical data for this compound.

| Property | Value | Source |

| CAS Number | 5470-24-6 | [1][2] |

| Molecular Formula | C₁₁H₇ClN₄ | [1] |

| Molecular Weight | 230.65 g/mol (Calculated from formula) | |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C11H7ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H | [1][2] |

| InChIKey | MNWAWPZGZXXLBU-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][3] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Experimental and Predicted Physicochemical Data

This section delves into the experimentally determined and predicted properties that govern the compound's behavior in various chemical and biological systems.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity.[4] A sharp, defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[4][5]

For the related derivative, this compound-8-carbonitrile, a melting point of 158–161 °C has been reported.[6] It is anticipated that this compound exhibits a similar melting point, characteristic of a stable crystalline solid.

Solubility Profile

Solubility is a key determinant of a compound's utility, influencing everything from reaction conditions to bioavailability. The "like dissolves like" principle, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, is a guiding tenet.[7]

Based on its structure and data from analogous compounds like 6-chloropurine and 6-chloro-9-methyl-9H-purine, the following solubility profile is predicted:[8][9]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (DMSO, DMF) | Soluble | These solvents can effectively solvate the polar purine core. 6-Chloropurine shows good solubility in these solvents.[9] |

| Polar Protic (Methanol, Ethanol) | Sparingly Soluble | The phenyl group reduces overall polarity, limiting solubility compared to more polar purines. |

| Non-Polar (Hexane, Ether) | Poorly Soluble | The polar purine ring system prevents dissolution in non-polar media. |

| Aqueous (Water) | Poorly Soluble | The large, non-polar phenyl group significantly reduces aqueous solubility. |

| Aqueous Acid (e.g., 5% HCl) | Poorly Soluble | The purine nitrogens are weakly basic and the phenyl group's electron-withdrawing nature may further reduce basicity, preventing significant protonation and salt formation. |

| Aqueous Base (e.g., 5% NaOH) | Poorly Soluble | The molecule lacks a sufficiently acidic proton for deprotonation by a mild base. |

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecular structure, essential for identity confirmation and purity assessment.

-

-

¹H NMR : For this compound, one would expect to see signals corresponding to the purine protons and the phenyl group protons. The C2-H proton would likely appear as a singlet downfield (around 8.9 ppm), and a crucial singlet for the C8-H proton would also be present. The phenyl protons would appear as a multiplet in the aromatic region (approximately 7.5-7.7 ppm).[6]

-

¹³C NMR : The spectrum would show distinct signals for each of the 11 unique carbon atoms. The carbons of the purine ring would appear in the range of ~125-155 ppm, with the carbon attached to the chlorine atom (C6) being significantly affected.[6]

-

-

UV-Vis Spectroscopy : This technique measures the absorption of UV-visible light, which is characteristic of molecules with conjugated systems.[11] Purine analogs typically exhibit strong absorbance in the UV range. For instance, the parent compound 6-chloropurine has a maximum absorbance (λmax) at 265 nm.[9] It is expected that this compound would have a similar λmax, potentially shifted slightly due to the influence of the phenyl substituent.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail validated methodologies for determining the key physicochemical properties discussed.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus, a reliable method for determining the melting range of a crystalline solid.[5][12]

Rationale: A slow, controlled heating rate (~1-2°C per minute) near the melting point is critical.[13] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an inaccurate, artificially high reading.

Protocol Steps:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle to ensure uniform packing and heat transfer.[13]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[4]

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed bottom.[13]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Melt (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough range.[5][13]

-

Accurate Measurement: For an accurate reading, allow the apparatus to cool. Then, heat rapidly to about 20°C below the expected melting point.[13]

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation & Recording: Observe the sample through the eyepiece. Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂.

Qualitative Solubility Assessment

This workflow provides a systematic approach to characterizing the solubility of an unknown compound, yielding insights into its polarity and acid-base properties.[14][15]

Rationale: Testing solubility in a sequence of solvents with varying polarity and pH allows for a logical classification of the compound. This is a foundational technique in qualitative organic analysis.[16]

Caption: Workflow for systematic qualitative solubility testing.

Protocol Steps:

-

Water Solubility: To ~25 mg of the compound in a small test tube, add 0.5 mL of deionized water. Mix thoroughly. If it dissolves, the compound is water-soluble.[16]

-

Acid Solubility (for water-insoluble compounds): If insoluble in water, use a fresh sample and test its solubility in 0.5 mL of 5% HCl. Solubility indicates a basic compound.[14][16]

-

Base Solubility (for acid-insoluble compounds): If insoluble in acid, use a fresh sample and test its solubility in 0.5 mL of 5% NaOH. Solubility indicates an acidic compound.[14][16]

-

Organic Solvent Solubility: Test solubility in various organic solvents (e.g., DMSO, ethanol, acetone) to establish a profile for reactions and purification.

NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[17]

Rationale: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because deuterium is not detected in ¹H NMR, thus preventing a large solvent peak from obscuring the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability.[17]

Protocol Steps:

-

Sample Weighing: Accurately weigh 1-10 mg of the compound for ¹H NMR (or 10-20 mg for ¹³C NMR) directly into a clean, dry NMR tube.[17]

-

Solvent Addition: Add approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube using a pipette.[17]

-

Dissolution: Cap the tube and gently invert or vortex it until the sample is completely dissolved. The solution must be clear and free of any particulate matter.

-

Transfer (if needed): If weighing was done externally, transfer the clear solution to the NMR tube.

-

Spectrometer Insertion: Carefully place the NMR tube into a spinner turbine and adjust the depth before inserting it into the NMR spectrometer.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Signal Word: Warning[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Precautionary Measures: Standard laboratory precautions should be followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[1]

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a versatile building block in synthetic chemistry. Its solid form, moderate melting point, and predictable solubility in organic solvents facilitate its use in a variety of reaction conditions. The spectroscopic data provide a clear signature for its structural confirmation. The protocols and data presented in this guide are intended to equip researchers with the essential knowledge to confidently and safely utilize this important purine derivative in their pursuit of novel chemical entities.

References

- This compound | 5470-24-6. (n.d.). Sigma-Aldrich.

- Buy Online CAS Number 5470-24-6 - TRC - this compound. (n.d.). LGC Standards.

- Melting point determination. (n.d.). University of Calgary.

- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Using Melting Point to Determine Purity of Crystalline Solids. (2009, May 18). JoVE.

- Solubility test for Organic Compounds. (2024, September 24). Online Chemistry.

- Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting point determination. (n.d.). SSERC.

- Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. (n.d.). University of Wyoming.

- 6-chloro-9-methyl-9H-purine. (n.d.). ChemShuttle.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign.

- Small molecule-NMR. (2023, September 26). University of Gothenburg.

- Solubility of Organic Compounds. (2023, August 31). Queen's University.

- 6-Chloropurine - PRODUCT INFORMATION. (n.d.). Cayman Chemical.

- Direct Regioselective C-H Cyanation of Purines. (2023, January 17). MDPI.

- UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs.

- This compound, 95% Purity, C11H7ClN4, 1 gram. (n.d.). CP Lab Safety.

Sources

- 1. This compound | 5470-24-6 [sigmaaldrich.com]

- 2. Buy Online CAS Number 5470-24-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Direct Regioselective C-H Cyanation of Purines | MDPI [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemshuttle.com [chemshuttle.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Small molecule-NMR | University of Gothenburg [gu.se]

- 11. unchainedlabs.com [unchainedlabs.com]

- 12. westlab.com [westlab.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

- 17. uwyo.edu [uwyo.edu]

6-Chloro-9-phenyl-9h-purine molecular structure and weight

An In-Depth Technical Guide to 6-Chloro-9-phenyl-9H-purine: A Core Scaffold for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the purine scaffold stands as a "privileged structure," a framework that repeatedly appears in biologically active compounds.[1][2] Its presence in the fundamental molecules of life, such as DNA and ATP, has made it a focal point for the design of therapeutic agents targeting a vast array of diseases, including cancers and viral infections.[2] this compound is a synthetic derivative of this core structure, engineered to serve as a versatile building block for chemical synthesis. The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 9-position creates a molecule primed for further chemical modification.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, highlighting its critical role as an intermediate in the creation of novel, biologically active compounds.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a bicyclic purine core, a heterocyclic system comprising a pyrimidine ring fused to an imidazole ring. A chlorine atom is substituted at the C6 position of the pyrimidine ring, and a phenyl group is attached to the N9 position of the imidazole ring.[3][4] The chlorine atom at the C6 position is a key reactive site, acting as an effective leaving group for nucleophilic aromatic substitution reactions. This feature is fundamental to its utility as a synthetic intermediate.[5]

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 5470-24-6 | [3] |

| Molecular Formula | C₁₁H₇ClN₄ | [3][4] |

| Molecular Weight | 230.65 g/mol | |

| Monoisotopic Mass | 230.03592 Da | [4] |

| SMILES | C1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl | [4] |

| InChI Key | MNWAWPZGZXXLBU-UHFFFAOYSA-N | [3] |

Synthesis and Structural Elucidation

As a synthetic compound, the generation and verification of this compound require robust chemical and analytical methodologies. The protocols described herein represent a self-validating system, where the synthesis produces a target molecule whose identity and purity are then unequivocally confirmed by a suite of spectroscopic techniques.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved through several established routes for N-arylation of purine rings. A common and logical approach involves the coupling of 6-chloropurine with a phenylating agent.

Protocol:

-

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropurine in a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dioxane.

-

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. The purpose of the base is to deprotonate the imidazole nitrogen (N9) of the purine ring, forming a purine anion which is a more potent nucleophile.

-

Arylation: Introduce a phenylating agent, such as phenylboronic acid, along with a suitable catalyst system (e.g., a copper or palladium catalyst) for a Chan-Lam or Buchwald-Hartwig type coupling reaction. Stir the mixture at an elevated temperature (e.g., 80-120 °C).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture and quench it with water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Structural Characterization Workflow

The validation of the molecular structure is a critical step to ensure the identity and purity of the synthesized compound. A combination of spectroscopic methods provides complementary information to confirm the final structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique confirms the presence of the phenyl and purine protons. The spectrum is expected to show signals in the aromatic region (δ 7.5-8.9 ppm). Specifically, multiplets for the five protons of the phenyl group and distinct singlets for the C2-H and C8-H protons of the purine core are anticipated.[6]

-

¹³C NMR: This analysis identifies the carbon framework of the molecule. Characteristic signals for the 11 unique carbon atoms in the structure would be expected, with shifts corresponding to the aromatic carbons of the phenyl and purine rings.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₇ClN₄.[6] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.

Caption: Logical workflow for the structural validation of the target compound.

Applications in Research and Drug Development

The primary value of this compound in a research and development context is its role as a versatile chemical intermediate. The C6-chloro group is an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

This reactivity enables medicinal chemists to generate large libraries of 6,9-disubstituted purine analogues.[7] By reacting this compound with various nucleophiles (e.g., amines, thiols, alcohols), researchers can systematically modify the C6 position to explore structure-activity relationships (SAR). This process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that substituted purine derivatives possess significant potential as anticancer and cytotoxic agents.[7][8]

Caption: Use of the compound as a scaffold for creating diverse chemical libraries.

Conclusion

This compound is a synthetically valuable molecule characterized by a well-defined molecular structure and predictable chemical reactivity. Its primary utility lies in its function as a core building block for the synthesis of more complex purine derivatives. The strategic positioning of the chloro and phenyl groups provides a robust platform for medicinal chemists to generate diverse compound libraries, facilitating the discovery and optimization of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in advancing the frontiers of drug discovery.

References

-

Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health (NIH). Available at: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2011). 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. PubMed. Available at: [Link]

-

ChemBK. 6-chloro-9-pentofuranosyl-9H-purine. Available at: [Link]

-

MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Available at: [Link]

-

PubChemLite. This compound (C11H7ClN4). Available at: [Link]

-

Amanote Research. Purines. III. Reaction of this compound With Carbanion. Available at: [Link]

-

ChemSynthesis. 6-chloro-9-methyl-9H-purine. Available at: [Link]

-

PubChem. 6-chloro-9-methyl-9H-purine. Available at: [Link]

-

SciELO México. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Available at: [Link]

-

MDPI. (2016). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][3][8][9]triazin-4(7H). Available at: [Link]

-

PubMed. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Available at: [Link]

-

PubMed. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 5470-24-6 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C11H7ClN4) [pubchemlite.lcsb.uni.lu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Direct Regioselective C-H Cyanation of Purines [mdpi.com]

- 7. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-9-phenyl-9H-purine

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-Chloro-9-phenyl-9H-purine, a key heterocyclic intermediate in medicinal chemistry and drug development. Purine analogs are fundamental scaffolds in numerous therapeutic agents, and the targeted functionalization of the purine ring is critical for developing novel compounds.[1][2][3] This document outlines a robust synthetic protocol, rooted in the principles of nucleophilic substitution, and presents a multi-technique approach for structural verification and purity assessment. We delve into the rationale behind experimental choices and provide validated protocols for spectroscopic and chromatographic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and scientists engaged in synthetic chemistry and pharmaceutical research, offering a self-validating framework for producing and qualifying this important building block.

Introduction: The Significance of Substituted Purines

The purine scaffold is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are essential components of DNA and RNA.[4] Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. This inherent biological relevance has made the purine ring system a privileged structure in medicinal chemistry. Synthetic analogs, such as this compound, are invaluable precursors for creating vast libraries of novel compounds.

The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups (amines, thiols, etc.) to generate diverse derivatives. The phenyl group at the N9 position enhances the lipophilicity of the molecule and provides a vector for further modification, influencing the compound's pharmacokinetic and pharmacodynamic properties. Consequently, this compound serves as a critical starting material for synthesizing potential inhibitors of kinases, viruses, and cell proliferation.[5][6]

Synthesis of this compound

Principle and Rationale

The synthesis of this compound is typically achieved via the N-arylation of 6-chloropurine. While several methods exist, a common and effective approach involves the reaction of 6-chloropurine with a phenylating agent in the presence of a base. The selection of reagents is critical for achieving high yield and regioselectivity at the N9 position, which is generally favored over the N7 position due to thermodynamic stability.

In the protocol described below, we utilize 2-nitrobenzenesulfonyl chloride as a coupling agent with 6-chloropurine, followed by further reaction steps. A similar, more direct approach involves reacting 6-chloropurine with a phenyl source in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[7] TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. DMAP accelerates the reaction by forming a more reactive intermediate. The choice of an aprotic solvent like a mixture of tetrahydrofuran (THF) and dichloromethane (DCM) is crucial to prevent side reactions and ensure solubility of the reactants.[7]

Experimental Protocol: N-Phenylation of 6-Chloropurine

This protocol is adapted from established methodologies for the N-alkylation and N-arylation of purine derivatives.[7][8]

Materials:

-

6-Chloropurine (1.0 eq)

-

2-Nitrobenzenesulfonyl chloride (2.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq), DMAP (0.1 eq), anhydrous THF, and anhydrous DCM.

-

Stir the suspension at room temperature until all solids are fully suspended.

-

Add triethylamine (2.0 eq) to the mixture, followed by the slow, portion-wise addition of 2-nitrobenzenesulfonyl chloride (2.0 eq).

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (6-chloropurine) is consumed.

-

Once the reaction is complete, remove the solvents under reduced pressure (rotary evaporation).

-

Redissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5N ammonia solution (three times), and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Characterization Workflow Diagram

Caption: Comprehensive workflow for the characterization of the final product.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The sample is typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the expected signals are:

-

A singlet for the proton at the C2 position of the purine ring (H-2).

-

A singlet for the proton at the C8 position of the purine ring (H-8).

-

Multiplets corresponding to the five protons of the N9-phenyl group. Based on data for similar structures, the protons on the phenyl ring will appear in the aromatic region (δ 7.5-7.7 ppm).[9] The purine protons are expected at higher chemical shifts (δ > 8.0 ppm).[9][10]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key expected signals include:

3.2.2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive mode is common for this class of compounds.

-

Expected Mass: The molecular formula is C₁₁H₇ClN₄, with a monoisotopic mass of approximately 230.0359 Da.[12]

-

Expected Ion Peak: The high-resolution mass spectrum (HRMS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 231.0432.[12]

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom should be observed, with a peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.

3.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their vibrational frequencies.[13][14]

-

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹.

-

C=N and C=C Stretching: Strong to medium absorptions in the 1650-1450 cm⁻¹ region are characteristic of the aromatic purine and phenyl rings.[10]

-

C-Cl Stretch: A peak in the 800-600 cm⁻¹ region, though it can sometimes be difficult to assign definitively.

-

Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[15]

Chromatographic and Physical Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the final compound.[16][17]

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid or trifluoroacetic acid and (B) acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the purine ring strongly absorbs (typically around 254-260 nm).

-

-

Analysis: A pure sample should yield a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

3.3.2. Melting Point (MP) The melting point is a useful indicator of purity. A pure crystalline solid will melt over a sharp, narrow temperature range. Impurities typically depress and broaden the melting range. The measured melting point can be compared to literature values if available.

Summary of Expected Analytical Data

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | ~8.9 ppm (s, 1H, C2-H), ~8.1 ppm (s, 1H, C8-H), 7.5-7.7 ppm (m, 5H, Phenyl-H)[9] |

| ¹³C NMR (CDCl₃) | Key Chemical Shifts | Signals corresponding to 9 unique carbons (5 purine, 4 phenyl) |

| HRMS (ESI+) | [M+H]⁺ | m/z ≈ 231.0432[12] |

| Isotopic Pattern | Presence of [M+2+H]⁺ at ~32% intensity of [M+H]⁺ | |

| IR (KBr) | Key Absorptions (cm⁻¹) | ~3100-3000 (Ar C-H), ~1610, 1580, 1490 (C=C, C=N stretch)[4][13] |

| HPLC | Purity | >95% (single major peak) |

| Physical Property | Appearance | Solid (e.g., white to off-white powder)[18] |

Conclusion

This guide has detailed a reliable and verifiable pathway for the synthesis and characterization of this compound. The N-arylation of 6-chloropurine provides an effective route to this valuable synthetic intermediate. The subsequent analytical workflow, employing a combination of NMR, MS, IR, and HPLC, establishes a robust system for confirming the compound's structural integrity and ensuring its purity. By understanding the rationale behind each step, from reaction mechanism to spectroscopic interpretation, researchers can confidently produce and validate this key building block for application in drug discovery and development.

References

-

Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. (2023). PubMed Central. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health (NIH). [Link]

-

Willits, C. H., Decius, J. C., Dille, K. L., & Christensen, B. E. (1952). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society. [Link]

-

This compound (C11H7ClN4). (n.d.). PubChemLite. [Link]

-

6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. (2011). PubMed. [Link]

-

Lacher, J. R., Bitner, J. L., Emery, D. J., Seffl, M. E., & Park, J. D. (1954). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry. [Link]

-

Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. [Link]

-

Hayashi, E., Shimada, N., & Watanabe, K. (1981). Purines. III. Reaction of this compound With Carbanion. Yakugaku Zasshi. [Link]

-

Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. [Link]

-

Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (2020). MDPI. [Link]

-

9H-Purine. (n.d.). NIST Chemistry WebBook. [Link]

-

6-chloro-9-methyl-9H-purine. (n.d.). ChemSynthesis. [Link]

-

Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. (2014). SciELO México. [Link]

-

6-chloro-9-methyl-9H-purine. (n.d.). PubChem. [Link]

-

Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. (1989). PubMed. [Link]

-

Purine Synthesis. (2017). YouTube. [Link]

-

6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. (2011). National Institutes of Health (NIH). [Link]

-

Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. (2011). Cereal Chemistry. [Link]

-

Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. (2002). ResearchGate. [Link]

-

Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2007). PubMed. [Link]

-

A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. (2013). Semantic Scholar. [Link]

-

De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. (2018). YouTube. [Link]

-

1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (1999). Semantic Scholar. [Link]

-

Greenberg, S. M., Ross, L. O., & Robins, R. K. (1959). Potential Purine Antagonists XXI. Preparation of Some 9-Phenyl-6-substituted Purines. The Journal of Organic Chemistry. [Link]

-

6-Phenyl-9-(phenylmethyl)purine. (n.d.). SpectraBase. [Link]

Sources

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 [mdpi.com]

- 9. Direct Regioselective C-H Cyanation of Purines [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. PubChemLite - this compound (C11H7ClN4) [pubchemlite.lcsb.uni.lu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 9H-Purine [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Semantic Scholar [semanticscholar.org]

- 18. This compound | 5470-24-6 [sigmaaldrich.com]

The Biological Activity of 6-Chloro-9-phenyl-9H-purine Derivatives: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 6-chloro-9-phenyl-9H-purine scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of potent and selective therapeutic agents. The strategic placement of a phenyl group at the N9 position and a reactive chlorine atom at the C6 position provides a unique combination of steric influence and synthetic accessibility. This guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. We delve into their primary role as anticancer agents, elucidating their mechanism of action through kinase inhibition, and provide detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this compound derivatives.

Introduction: The Strategic Importance of the this compound Core

Purine analogues are cornerstones of modern pharmacology, forming the basis of numerous clinical drugs for treating cancers, viral infections, and inflammatory diseases.[1] The this compound core has emerged as a particularly fruitful starting point for drug discovery. The chlorine atom at the C6 position acts as an excellent leaving group, permitting nucleophilic substitution to introduce a wide array of functional groups and modulate the compound's biological profile.[2][3][4] The phenyl ring at the N9 position anchors the molecule within target binding sites and offers another vector for chemical modification to enhance potency and selectivity.

Derivatives of this scaffold have demonstrated significant biological activity, most notably as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[1][5][6] This guide will explore the synthesis of these compounds, their profound cytotoxic effects on various cancer cell lines, the underlying mechanisms of action, and the critical structure-activity relationships that govern their efficacy.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives is typically achieved through multi-step sequences starting from readily available pyrimidine or purine precursors. The methodologies are robust and allow for the systematic introduction of diversity at key positions of the purine ring.

General Synthetic Workflow

A common and effective approach involves the modification of a pre-formed 6-chloropurine ring. The N9 position is first functionalized with the desired phenyl group, followed by the strategic substitution of the C6-chloro moiety to generate the final library of compounds. This sequence is favored as it leverages the reactivity of the C6 position in the final diversification step.

Caption: General Synthetic Workflow for this compound Derivatives.

Protocol 2.2: General Procedure for C6-Substitution

This protocol describes a representative method for substituting the C6-chloro group with an amine, a crucial step for generating diverse analogs. The use of a non-nucleophilic base like triethylamine (Et3N) is critical to scavenge the HCl byproduct without competing in the primary substitution reaction.

-

Reagent Preparation: Dissolve this compound (1 mmol) in absolute ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagents: Add the desired substituted amine or piperazine (1 mmol) to the solution, followed by the addition of triethylamine (Et3N) (3 mmol).

-

Reaction: Reflux the mixture for 18–24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.

-

Purification: Purify the resulting residue by column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to yield the final product.[5]

Biological Activity and Mechanisms of Action

The primary therapeutic potential of this compound derivatives lies in their potent anticancer activity, which is largely driven by the inhibition of key protein kinases involved in cell signaling.

Potent Cytotoxic Activity Against Cancer Cells

Numerous studies have demonstrated the broad-spectrum cytotoxic effects of these compounds against a panel of human cancer cell lines. Derivatives with substituted piperazine moieties at the C6 position have shown particularly remarkable activity.[2][5]

| Compound Derivative (C6-Substituent) | Cell Line | IC₅₀ (µM) | Reference |

| 7 (2,6-Dichloro) | K562 (Leukemia) | 2.27 | [7] |

| 7 (2,6-Dichloro) | HL-60 (Leukemia) | 1.42 | [7] |

| 10 (2-Chloro-6-methoxy) | K562 (Leukemia) | 2.53 | [7] |

| 10 (2-Chloro-6-methoxy) | HL-60 (Leukemia) | 1.52 | [7] |

| Compound 5 (Phenylpiperazine) | Huh7 (Liver) | > 50 | [2] |

| Compound 6 (p-tolyl-piperazine) | Huh7 (Liver) | 36.38 | [2] |

Table 1: In vitro anti-proliferative activities of selected purine derivatives.

The mechanism of cytotoxicity is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.[8][9] For instance, certain derivatives cause cell cycle arrest at the S-phase or G2/M phase, effectively halting cell division.[7][8]

Mechanism of Action: Inhibition of Protein Kinases

The purine scaffold is structurally similar to adenosine triphosphate (ATP), the universal energy currency that all kinases use as a phosphate donor. This inherent similarity makes purine derivatives ideal candidates for designing ATP-competitive kinase inhibitors.[1]

Recent research has shown that novel 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs, which share the core structure, act as potent anticancer agents by inhibiting Src kinase.[5] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration; its dysregulation is a hallmark of many cancers.

Caption: Simplified signaling pathway showing inhibition of Src kinase.

Inhibition of Src phosphorylation leads to the downstream deactivation of pro-survival pathways, ultimately triggering apoptosis in cancer cells. This targeted mechanism of action is highly desirable as it can offer greater efficacy and potentially fewer side effects compared to traditional cytotoxic chemotherapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the purine core. Understanding these relationships is crucial for rational drug design.

Caption: Key Structure-Activity Relationships for the this compound Scaffold.

-

C6-Position: This is the most critical position for introducing diversity. As demonstrated, replacing the chloro group with various substituted arylpiperazines can significantly enhance cytotoxic activity.[2][8]

-

C2-Position: Analysis suggests that this position is sensitive to steric bulk. The introduction of large substituents at C2 is often detrimental to activity, indicating a constrained binding pocket in target enzymes.[8][9]

-

C8-Position: Substitution at C8, for example with a phenyl group, has been shown to be a viable strategy for developing compounds with enhanced anticancer properties.[2]

-

N9-Phenyl Group: Modifications to the pendant phenyl ring at N9, such as adding electron-donating (methoxy) or electron-withdrawing (trifluoromethyl) groups, can fine-tune the electronic properties and steric profile of the molecule, thereby modulating its binding affinity and overall activity.[2][10]

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized and validated assays are essential. The following protocols are fundamental for evaluating the biological activity of novel purine derivatives.

Protocol 5.1: In Vitro Cytotoxicity Analysis (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for measuring drug-induced cytotoxicity in adherent cell lines. Its principle is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

-

Cell Seeding: Plate cancer cells (e.g., Huh7, MCF7, HCT116) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized purine analogs for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Cell Fixation: Discard the treatment medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 0.057% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Measurement: Solubilize the bound SRB dye with 10 mM Tris base solution. Measure the absorbance (optical density) at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[2]

Protocol 5.2: Kinase Inhibition Analysis (Western Blot for p-Src)

Western blotting allows for the specific detection and quantification of protein phosphorylation, providing direct evidence of kinase inhibition within the cell.

-

Cell Treatment & Lysis: Treat cancer cells (e.g., Huh7) with the test compounds (e.g., at 5 µM) for 72 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated (active) form of the target kinase (e.g., anti-phospho-Src) and the total form of the kinase (e.g., anti-Src) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A significant decrease in the phospho-Src signal relative to the total-Src signal indicates successful inhibition.[5]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising platform for the discovery of novel anticancer agents. The synthetic tractability of the C6 position allows for extensive chemical exploration, while the established role of these derivatives as kinase inhibitors provides a clear mechanistic rationale for their activity.

Future research should focus on:

-

Expanding Chemical Diversity: Exploring novel substitutions at the C2, C8, and the N9-phenyl positions to improve potency and selectivity against specific kinase targets.

-

Kinome Profiling: Utilizing high-throughput screening methods like KINOMEscan™ to identify the full spectrum of kinases inhibited by lead compounds, which can help predict both efficacy and potential off-target effects.[5]

-

In Vivo Evaluation: Advancing the most promising compounds from in vitro assays into preclinical animal models of cancer to assess their pharmacokinetic properties, safety, and in vivo efficacy.

By combining rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted cancer therapies.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Chloro-9-phenyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted purines represent a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. Among these, 6-Chloro-9-phenyl-9H-purine emerges as a scaffold of significant interest, particularly in the realm of oncology and antiviral research. This technical guide synthesizes the current understanding of its mechanism of action, drawing upon evidence from analogous compounds and foundational biochemical principles. We delve into its role as a probable kinase inhibitor, detailing the molecular interactions that underpin its biological activity. Furthermore, this guide provides robust, field-proven experimental protocols to empower researchers to rigorously investigate and validate the therapeutic potential of this and related purine derivatives.

Introduction: The Prominence of Purine Analogs in Drug Discovery

The purine ring system, a fundamental component of nucleic acids and a plethora of essential biomolecules, has long been a fertile ground for the development of targeted therapeutics. By modifying the purine core, medicinal chemists can generate analogs that act as antagonists or inhibitors of key cellular processes. This compound belongs to a class of synthetic purine derivatives that have demonstrated significant potential as modulators of critical signaling pathways. The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 9-position creates a molecule with distinct electronic and steric properties, predisposing it to interact with specific biological targets. While direct, extensive studies on this compound are emerging, a wealth of data from structurally similar compounds provides a strong foundation for elucidating its mechanism of action. These analogs are widely recognized as key intermediates in the synthesis of antiviral and anticancer drugs[1].

Core Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism of action for many 6-substituted purine derivatives is the competitive inhibition of protein kinases. These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis.

Targeting the ATP-Binding Pocket

This compound and its analogs are structurally reminiscent of adenosine, the core component of adenosine triphosphate (ATP), the universal phosphate donor for kinase reactions. This structural mimicry allows them to compete with ATP for binding within the kinase active site. The purine core forms crucial hydrogen bonds with the hinge region of the kinase, a conserved structural motif that connects the N- and C-lobes of the enzyme. The phenyl group at the N9 position likely extends into a hydrophobic pocket, contributing to the affinity and selectivity of the compound for specific kinases.

Cyclin-Dependent Kinases (CDKs) as Prime Targets

A significant body of research points to CDKs as primary targets for 6-substituted purine derivatives[2][3]. Overactivity of CDKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Studies on C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives have demonstrated potent inhibitory effects on CDK2 and CDK4[2]. The inhibition of these kinases leads to cell cycle arrest and can trigger apoptosis in cancer cells.

Broader Kinase Inhibition Profile

Beyond CDKs, substituted purines have been shown to inhibit other kinases involved in cancer cell signaling, such as Src, Anaplastic Lymphoma Kinase (ALK), and Bruton's Tyrosine Kinase (BTK)[4]. This broader inhibition profile can contribute to the cytotoxic effects observed in cancer cell lines and suggests the potential for these compounds to overcome resistance mechanisms associated with therapies targeting a single kinase.

The diagram below illustrates the proposed mechanism of kinase inhibition by this compound.

Figure 1. Proposed mechanism of kinase inhibition.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of this compound, a multi-faceted experimental approach is essential. The following protocols provide a framework for a comprehensive investigation.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified kinases.

Methodology:

-

Reagents and Materials:

-

Purified recombinant kinases (e.g., CDK2/cyclin A, Src, ALK).

-

Kinase-specific peptide substrates.

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).

-

This compound stock solution (in DMSO).

-

Kinase reaction buffer.

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay (Promega).

-